MS012

Description

Properties

CAS No. |

2089617-83-2 |

|---|---|

Molecular Formula |

C22H35N5O2 |

Molecular Weight |

401.555 |

IUPAC Name |

2-N-hexyl-6,7-dimethoxy-4-N-(1-methylpiperidin-4-yl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C22H35N5O2/c1-5-6-7-8-11-23-22-25-18-15-20(29-4)19(28-3)14-17(18)21(26-22)24-16-9-12-27(2)13-10-16/h14-16H,5-13H2,1-4H3,(H2,23,24,25,26) |

InChI Key |

ZYNUWSFRZCRKSN-UHFFFAOYSA-N |

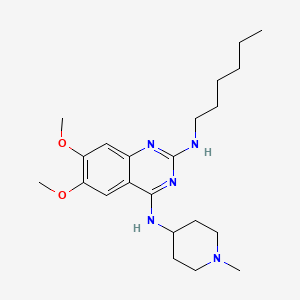

SMILES |

CCCCCCNC1=NC2=CC(=C(C=C2C(=N1)NC3CCN(CC3)C)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MS012; MS-012; MS 012. |

Origin of Product |

United States |

Foundational & Exploratory

Foundational Research on MS012: A Selective G9a-Like Protein (GLP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the foundational research on MS012, a potent and highly selective inhibitor of G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1). This document details the core mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols utilized in its initial characterization.

Core Concepts and Mechanism of Action

G9a-like protein (GLP) and its homolog G9a are protein lysine methyltransferases (PKMTs) that play a crucial role in epigenetic regulation.[1] They primarily catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[1][2][3] G9a and GLP often form a heterodimeric complex to carry out their functions.[1][3] Beyond histones, G9a and GLP have been shown to methylate a variety of non-histone protein substrates, implicating them in a wide range of cellular processes, including DNA methylation, cell differentiation, and proliferation.[3][4][5]

This compound was developed as a chemical probe to dissect the specific functions of GLP, given the high degree of homology and overlapping functions with G9a. It is a potent and selective inhibitor of GLP.[1][6][7] The discovery of this compound and its high selectivity for GLP over G9a provides a valuable tool for investigating the distinct biological roles of GLP.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the foundational research.

| Compound | Target | IC50 (nM) |

| This compound (18) | GLP | 13 ± 2 |

| G9a | 1900 ± 200 | |

| MS0124 (4) | GLP | 13 ± 4 |

| G9a | 440 ± 63 | |

| UNC0638 | GLP | 19 ± 1 |

| G9a | < 15 | |

| BIX-01294 | GLP | 1,700 |

| G9a | 2,700 |

Table 1: Biochemical Inhibitory Potency of this compound and Other G9a/GLP Inhibitors. Data represents the half-maximal inhibitory concentration (IC50) determined through in vitro enzymatic assays.

| Compound | Cell Line | H3K9me2 Reduction IC50 (nM) |

| This compound (18) | MDA-MB-231 | ~1,000 |

| UNC0638 | MDA-MB-231 | 28 ± 4 |

Table 2: Cellular Activity of this compound. Data represents the half-maximal inhibitory concentration (IC50) for the reduction of global H3K9 dimethylation in a cellular context.

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving G9a and GLP and the point of inhibition by this compound. G9a and GLP, typically as a heterodimer, utilize S-adenosylmethionine (SAM) as a methyl donor to methylate histone H3 at lysine 9. This methylation event is associated with the recruitment of other repressive proteins and leads to transcriptional silencing of target genes. This compound selectively inhibits the catalytic activity of GLP, thereby preventing H3K9 methylation and subsequent gene silencing.

References

- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinct roles for histone methyltransferases G9a and GLP in cancer germline antigen gene regulation in human cancer cells and murine ES cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Impact of MS012 on Histone H3K9 Methylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone H3 lysine 9 (H3K9) methylation is a critical epigenetic modification primarily associated with transcriptional repression and the formation of heterochromatin. The G9a/G9a-like protein (GLP) complex is a key writer of H3K9 mono- and dimethylation (H3K9me1 and H3K9me2). Dysregulation of this complex is implicated in various diseases, including cancer and neurological disorders. MS012 is a potent and highly selective small molecule inhibitor of GLP. This technical guide provides a comprehensive overview of the effect of this compound on H3K9 methylation, including quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and a visual representation of the associated signaling pathways.

Introduction to this compound and H3K9 Methylation

Histone methylation is a dynamic post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation of lysine 9 on histone H3 (H3K9) is a hallmark of transcriptionally silent chromatin. The G9a (EHMT2) and G9a-like protein (GLP, EHMT1) histone methyltransferases (HMTs) are the primary enzymes responsible for establishing H3K9me1 and H3K9me2 in euchromatin. These two enzymes form a heterodimeric complex that is crucial for their catalytic activity and in vivo function.

This compound has emerged as a valuable chemical probe for studying the biological roles of GLP. It is a potent and selective inhibitor of GLP, exhibiting significantly less activity against its close homolog G9a and other histone methyltransferases. This selectivity allows for the precise dissection of GLP-specific functions in various biological processes. By inhibiting GLP, this compound leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced genes and subsequent downstream effects on cellular signaling pathways.

Quantitative Data: Inhibitory Activity of this compound

The potency and selectivity of this compound have been characterized through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for GLP and significant selectivity over G9a.

| Enzyme | IC50 (nM) | Selectivity (fold) |

| GLP | 7 ± 2 | >140 |

| G9a | 992 ± 337 | 1 |

Table 1: In vitro inhibitory activity of this compound against GLP and G9a. Data compiled from biochemical assays.

Experimental Protocols

This section provides detailed methodologies for investigating the effect of this compound on H3K9 methylation in a cellular context.

Cell Culture and this compound Treatment

A representative experimental workflow for treating cells with this compound to assess its impact on H3K9 methylation.

Protocol:

-

Cell Seeding: Plate the desired cell line (e.g., PC3 prostate cancer cells) in appropriate culture dishes or flasks and culture under standard conditions (e.g., 37°C, 5% CO2).

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Treatment: Once cells reach the desired confluency (typically 70-80%), aspirate the culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this typically involves washing with phosphate-buffered saline (PBS), followed by scraping or trypsinization.

Histone Extraction (Acid Extraction Method)

This protocol outlines a common method for enriching histone proteins from cultured cells.

Protocol:

-

Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice.

-

Nuclei Isolation: Dounce homogenize the cells to release the nuclei. Centrifuge to pellet the nuclei.

-

Acid Extraction: Resuspend the nuclear pellet in 0.4 N sulfuric acid and incubate with rotation overnight at 4°C.

-

Protein Precipitation: Centrifuge to remove debris. Precipitate the histone proteins from the supernatant by adding trichloroacetic acid (TCA) and incubating on ice.

-

Washing: Pellet the histones by centrifugation. Wash the pellet with ice-cold acetone to remove the acid.

-

Solubilization: Air dry the pellet and resuspend in a suitable buffer (e.g., water or a buffer for downstream applications).

-

Quantification: Determine the protein concentration using a suitable method, such as the Bradford or BCA assay.

Western Blotting for H3K9me2

Western blotting is a standard technique to qualitatively or semi-quantitatively assess changes in global H3K9me2 levels.

The Biological Nexus of G9a-like Protein (GLP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G9a-like protein (GLP), also known as Euchromatic Histone Methyltransferase 1 (EHMT1) or Lysine N-methyltransferase 1D (KMT1D), is a pivotal enzyme in the field of epigenetics. As a member of the Suv39h family of lysine methyltransferases, GLP plays a crucial role in regulating gene expression and maintaining chromatin architecture. This technical guide provides a comprehensive overview of the core biological functions of GLP, with a focus on its enzymatic activity, involvement in signaling pathways, and implications for human health and disease. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Biological Functions of G9a-like Protein (GLP/EHMT1)

GLP is a multifaceted protein with a primary role as a histone methyltransferase. Its functions are intricately linked to its ability to form a heterodimeric complex with its paralog, G9a (also known as EHMT2). This G9a/GLP complex is the predominant functional unit in vivo and is essential for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2] These histone marks are canonical signals for transcriptional repression, leading to the silencing of target genes.

The enzymatic activity of GLP is conferred by its conserved SET domain.[2] While both G9a and GLP can independently exhibit methyltransferase activity in vitro, the knockout of either protein in vivo results in a drastic reduction of global H3K9me2 levels, indicating their cooperative and essential roles in maintaining this epigenetic mark.[1][2]

Beyond its canonical role in histone methylation, the G9a/GLP complex is also implicated in the regulation of DNA methylation.[3] Interestingly, this function can be independent of its histone methyltransferase activity, suggesting a more structural or scaffolding role in recruiting DNA methyltransferases to specific genomic loci.[4] This dual-level control of gene silencing through both histone and DNA methylation underscores the importance of the G9a/GLP complex in maintaining genomic integrity and regulating cellular identity.

GLP's influence extends to a variety of cellular processes, including embryonic development, cell cycle control, and the establishment and maintenance of cell identity.[2] Dysregulation of GLP function has been linked to several human diseases, most notably Kleefstra syndrome, a neurodevelopmental disorder caused by haploinsufficiency of the EHMT1 gene.[5][6][7][8][9] Furthermore, emerging evidence has implicated GLP in the progression of various cancers, including prostate cancer, neuroblastoma, and Ewing sarcoma, making it a potential therapeutic target.[10][11][12][13][14][15]

Data Presentation

Quantitative Data on GLP/EHMT1 Enzymatic Activity and Inhibition

The following table summarizes key quantitative data related to the enzymatic activity of GLP/EHMT1 and the potency of various small molecule inhibitors.

| Parameter | Value | Substrate/Inhibitor | Context | Reference |

| IC50 | 19 nM | UNC0638 | Inhibition of GLP | [16][17][18] |

| <15 nM | UNC0638 | Inhibition of G9a | [18] | |

| <2.5 nM | UNC0642 | Inhibition of GLP | [16] | |

| <2.5 nM | UNC0642 | Inhibition of G9a | [16] | |

| 38 nM | A-366 | Inhibition of GLP | [16] | |

| 3.3 nM | A-366 | Inhibition of G9a | [16] | |

| 2 nM | CM-272 | Inhibition of GLP | [16] | |

| 8 nM | CM-272 | Inhibition of G9a | [16] | |

| 15-23 nM | UNC0321 | Inhibition of GLP | [16] | |

| 6-9 nM | UNC0321 | Inhibition of G9a | [16] | |

| >30-fold selective for GLP over G9a | MS0124 | GLP-selective inhibitor | ||

| >140-fold selective for GLP over G9a | MS012 | GLP-selective inhibitor |

Substrate Specificity of the G9a/GLP Complex

The G9a/GLP complex exhibits specificity for both histone and non-histone substrates.

| Substrate Type | Substrate | Site of Methylation | Biological Outcome | Reference |

| Histone | Histone H3 | Lysine 9 (K9) | Transcriptional repression | [1][2] |

| Histone H3 | Lysine 27 (K27) | Weak methylation, transcriptional repression | [19][20] | |

| Histone H1 | Not specified | Chromatin compaction | [19] | |

| Histone H3 | Lysine 56 (K56) | Regulation of DNA replication | [19] | |

| Non-Histone | p53 | Lysine 373 (K373) | Regulation of p53 activity | [20][21] |

| Reptin | Lysine 67 (K67) | Regulation of transcription | [21] | |

| MyoD | Not specified | Regulation of myogenesis | [2] | |

| C/EBPβ | Not specified | Regulation of transcription | [4] | |

| WIZ | Lysine 305 (K305) | Not fully characterized | [21] | |

| CDYL1 | Lysine 135 (K135) | Not fully characterized | [21] | |

| ACINUS | Lysine 654 (K654) | Not fully characterized | [21] | |

| EHMT1 (GLP) | Lysine 450/451 | Autoregulation, expanded chromatin binding upon demethylation | [11][12][13] |

Effects of GLP/EHMT1 Modulation on Gene Expression

Alterations in GLP/EHMT1 activity lead to significant changes in gene expression. The following table provides examples of gene expression changes observed upon GLP/EHMT1 inhibition or knockdown.

| Condition | Gene(s) | Fold Change | Cell/Tissue Type | Reference |

| UNC0642 treatment in SAMP8 mice | 78 genes upregulated | ≥ 0.5 | Mouse brain | [22] |

| 62 genes downregulated | ≤ -0.5 | Mouse brain | [22] | |

| Ehmt1/2 cDKO | Differentially expressed genes | Log2FC ≥ 1.5 | Mouse oocytes | [23] |

| PHB1 knockout (interacts with GLP) | 15 genes upregulated | > 2 | Mouse liver | [24] |

| 63 genes downregulated | < -2 | Mouse liver | [24] |

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a radiometric assay to measure the enzymatic activity of recombinant GLP/EHMT1.

Materials:

-

Recombinant GLP/EHMT1 protein

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA) or recombinant histone H3

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail

-

P81 phosphocellulose paper

-

Wash buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.2)

-

Scintillation counter

Procedure:

-

Prepare the HMT reaction mix in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

-

5 µL of 5x HMT assay buffer

-

1 µL of ³H-SAM (1 µCi)

-

5 µL of histone H3 substrate (1 mg/mL)

-

Recombinant GLP/EHMT1 enzyme (e.g., 100-500 ng)

-

Nuclease-free water to a final volume of 25 µL

-

-

Incubate the reaction at 30°C for 1 hour.

-

Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

-

Wash the P81 paper discs three times for 5 minutes each with the wash buffer.

-

Perform a final wash with acetone and let the discs air dry.

-

Place each disc in a scintillation vial, add 5 mL of scintillation cocktail, and mix well.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the steps for performing ChIP to identify the genomic regions occupied by GLP/EHMT1.

Materials:

-

Cells of interest

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

-

Dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS)

-

Anti-EHMT1/GLP antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃)

-

NaCl (5 M)

-

RNase A

-

Proteinase K

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin with dilution buffer. Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with the anti-EHMT1/GLP antibody or an IgG control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the enriched DNA by qPCR for specific target loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Western Blot for H3K9me2 Detection

This protocol describes the detection of H3K9me2 levels by Western blotting, often used to assess the cellular activity of GLP/EHMT1.

Materials:

-

Cell or tissue lysates

-

RIPA buffer or similar lysis buffer

-

SDS-PAGE gels (e.g., 15% acrylamide for histones)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against H3K9me2

-

Primary antibody against total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Prepare whole-cell lysates using RIPA buffer. Alternatively, for histone-specific analysis, perform acid extraction of histones.[25]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg of whole-cell lysate or a smaller amount of purified histones) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[25]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against H3K9me2 diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

Mandatory Visualization

GLP/G9a-Mediated Gene Silencing Pathway

Caption: The G9a/GLP complex is recruited to chromatin where it dimethylates H3K9, leading to HP1 recruitment and gene silencing.

Interplay between H3K9 Methylation and DNA Methylation

Caption: The G9a/GLP complex promotes gene silencing through both catalytic H3K9 methylation and recruitment of DNA methyltransferases.

Experimental Workflow for Investigating GLP Function

Caption: A typical workflow to study GLP's function involves modulating its activity and assessing downstream molecular and cellular effects.

References

- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EHMT1 - Wikipedia [en.wikipedia.org]

- 3. embopress.org [embopress.org]

- 4. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical validation of EHMT1 missense mutations in Kleefstra syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simons Searchlight | EHMT1-Related Syndrome [simonssearchlight.org]

- 7. oaepublish.com [oaepublish.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Frameshift Variant and a Partial EHMT1 Microdeletion in Kleefstra Syndrome 1 Patients Resulting in Variable Phenotypic Severity and Literature Review | MDPI [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Activity and Promotes Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Demethylation of EHMT1/GLP Protein Reprograms Its Transcriptional Acti" by Anna Besschetnova, Wanting Han et al. [touroscholar.touro.edu]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. genecards.org [genecards.org]

- 21. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Multi-omics analyses demonstrate a critical role for EHMT1 methyltransferase in transcriptional repression during oogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | RNA-Seq Reveals Different Gene Expression in Liver-Specific Prohibitin 1 Knock-Out Mice [frontiersin.org]

- 25. researchgate.net [researchgate.net]

The Selective Inhibition of G9a-Like Protein (GLP) by MS012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibition of G9a-like protein (GLP/EHMT1) by the small molecule inhibitor MS012. It is intended to serve as a resource for researchers in drug discovery and chemical biology investigating the therapeutic potential of targeting protein lysine methyltransferases. This document details the selectivity profile of this compound, the experimental methodologies used to determine its potency and selectivity, and the key signaling pathways involved.

Introduction to GLP and its Homologue G9a

G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1), and its close homolog G9a (EHMT2) are key protein lysine methyltransferases (PKMTs).[1] These enzymes play a crucial role in epigenetic regulation by catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), a hallmark of transcriptional repression. GLP and G9a share approximately 80% sequence identity within their catalytic SET domains, making the development of selective inhibitors a significant challenge.[2] Despite their high homology, GLP and G9a have distinct, non-redundant functions in various biological processes, including development and disease. Therefore, selective inhibitors are invaluable tools to dissect their individual roles.

Quantitative Selectivity Profile of this compound

This compound has emerged as a potent and highly selective inhibitor of GLP. Its selectivity for GLP over the closely related G9a has been rigorously characterized using biochemical and biophysical assays.

Biochemical Inhibition Potency (IC50)

The half-maximal inhibitory concentration (IC50) of this compound was determined against both GLP and G9a using an in vitro SAHH-coupled methyltransferase assay. The results demonstrate a remarkable selectivity for GLP.

| Compound | Target | IC50 (nM) | Selectivity (G9a IC50 / GLP IC50) |

| This compound | GLP | 7 ± 2 | >140-fold |

| G9a | 992 ± 337 |

Data sourced from Xiong et al. (2017).

Biophysical Binding Affinity (Kd)

To confirm the biochemical findings, the binding affinity of this compound to GLP and G9a was measured by Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) values corroborate the high selectivity observed in the enzymatic assays.

| Compound | Target | Kd (nM) |

| This compound | GLP | 46 ± 15 |

| G9a | 610 ± 68 |

Data sourced from Xiong et al. (2017).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

In Vitro SAHH-Coupled Histone Methyltransferase (HMT) Assay

This biochemical assay was used to determine the IC50 values of this compound against GLP and G9a. The assay continuously monitors the production of S-adenosylhomocysteine (SAH), a product of the methylation reaction.

Principle: The methyltransferase (GLP or G9a) transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate, producing SAH. S-adenosylhomocysteine hydrolase (SAHH) then hydrolyzes SAH to homocysteine and adenosine. The generated homocysteine is detected by a fluorescent probe, providing a measure of the methyltransferase activity.

Materials:

-

Recombinant human GLP and G9a enzymes

-

Histone H3 (1-21) peptide substrate

-

S-adenosylmethionine (SAM)

-

S-adenosylhomocysteine hydrolase (SAHH)

-

Fluorescent thiol-reactive dye (e.g., ThioGlo1)

-

Assay Buffer: 20 mM BICINE (pH 7.5), 1 mM DTT, 0.005% BSA, 0.002% Tween-20

-

This compound and other test compounds dissolved in DMSO

Procedure:

-

A reaction mixture is prepared containing the assay buffer, SAHH, the histone H3 peptide substrate, and the fluorescent probe.

-

This compound or DMSO (vehicle control) is added to the reaction mixture at various concentrations and pre-incubated with the GLP or G9a enzyme for 10 minutes at room temperature.[2]

-

The methylation reaction is initiated by the addition of SAM.

-

The reaction is monitored kinetically by measuring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

-

Initial reaction velocities are calculated from the linear phase of the reaction progress curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (GLP or G9a), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (GLP or G9a) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell.

Materials:

-

Purified recombinant human GLP and G9a proteins

-

This compound dissolved in the same buffer as the proteins

-

ITC Buffer: e.g., 25 mM HEPES (pH 7.5), 150 mM NaCl

-

Microcalorimeter (e.g., MicroCal ITC200)

Procedure:

-

The GLP or G9a protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

Both the protein and ligand solutions are extensively dialyzed against the same buffer to minimize heats of dilution.

-

A series of small injections of the this compound solution are made into the protein solution while the temperature is kept constant.

-

The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection decreases.

-

The raw data is integrated to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.

-

The binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: H3K9 Methylation Pathway Inhibited by this compound.

Caption: Experimental Workflow for Determining this compound Selectivity.

Caption: Logical Relationship of this compound's Binding Selectivity.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of GLP. The quantitative data from both biochemical and biophysical assays consistently demonstrate its significant selectivity for GLP over its close homolog G9a. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound and other GLP-selective inhibitors. The availability of such selective chemical probes is crucial for advancing our understanding of the distinct biological functions of GLP and for the development of novel therapeutic strategies targeting epigenetic pathways.

References

MS012: A Chemical Probe for Unraveling the Epigenetic Control of Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of epigenetics has unveiled a complex layer of gene regulation that operates independent of the DNA sequence itself. Among the key players in this regulatory network are histone methyltransferases, enzymes that catalyze the transfer of methyl groups to histone proteins, thereby modulating chromatin structure and gene expression. MS012 has emerged as a potent and selective chemical probe for G9a-like protein (GLP), also known as Euchromatic Histone-lysine N-methyltransferase 1 (EHMT1). This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application as a chemical probe in gene expression studies. We present detailed experimental protocols, quantitative data on its activity, and visualizations of the associated signaling pathways and experimental workflows to empower researchers in their exploration of epigenetic regulation.

Introduction to this compound as a Chemical Probe

This compound is a small molecule inhibitor that exhibits high selectivity for G9a-like protein (GLP/EHMT1) over its close homolog G9a (EHMT2).[1][2] GLP and G9a are the primary enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2) in euchromatin.[1][3] These methylation marks are generally associated with transcriptional repression.[4] The ability of this compound to selectively inhibit GLP allows researchers to dissect the specific roles of this enzyme in gene silencing and other cellular processes, distinguishing its functions from those of G9a.

Chemical probes like this compound are invaluable tools for interrogating biological systems. Their acute and reversible effects enable the study of protein function with a temporal control that is often not possible with genetic approaches. This guide will delve into the practical aspects of using this compound to investigate the consequences of GLP inhibition on gene expression.

Mechanism of Action

This compound functions as a competitive inhibitor of GLP, binding to the substrate-binding pocket of the enzyme's SET domain. This prevents the interaction of GLP with its histone H3 substrate, thereby inhibiting the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine 9. The direct consequence of this compound activity is a global reduction in the levels of H3K9me1 and H3K9me2.

The reduction in these repressive histone marks leads to a more open chromatin state, which can result in the transcriptional activation of previously silenced genes. The G9a/GLP heterodimer has been shown to play a crucial role in silencing developmental genes, and its inhibition can lead to their re-expression.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data related to the activity of this compound and the effects of G9a/GLP inhibition on gene expression.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity (over G9a) | Reference |

| GLP (EHMT1) | 7 | >140-fold | [2] |

| G9a (EHMT2) | 992 | - | [5] |

Table 2: Cellular Activity of G9a/GLP Inhibitors

| Inhibitor | Cell Line | Assay | IC50 (nM) | Effect | Reference |

| UNC0642 | MDA-MB-231 | H3K9me2 Reduction | 100 - 600 | Reduction in cellular H3K9me2 levels | [6] |

| BIX-01294 | MEFs | Western Blot | ~1300 | >50% reduction in global H3K9me2 | [7][8] |

Table 3: Differentially Expressed Genes upon G9a/GLP Inhibition with UNC0642 in SAMP8 Mice

Data extracted from an RNA-seq study using UNC0642, a potent G9a/GLP inhibitor with a similar mechanism of action to this compound.[9][10][11]

| Gene Symbol | Log2 Fold Change | p-value | Regulation |

| Top 5 Upregulated | |||

| Olfr538 | 3.5 | < 0.05 | Upregulated |

| Cst7 | 2.8 | < 0.05 | Upregulated |

| Gpr151 | 2.5 | < 0.05 | Upregulated |

| Ly6d | 2.3 | < 0.05 | Upregulated |

| Cd209g | 2.1 | < 0.05 | Upregulated |

| Top 5 Downregulated | |||

| S100a9 | -3.2 | < 0.05 | Downregulated |

| S100a8 | -2.9 | < 0.05 | Downregulated |

| Cxcl1 | -2.7 | < 0.05 | Downregulated |

| Il1b | -2.5 | < 0.05 | Downregulated |

| Mmp3 | -2.3 | < 0.05 | Downregulated |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the G9a/GLP signaling pathway and a typical experimental workflow for using this compound in gene expression studies.

Caption: G9a/GLP Signaling Pathway for Gene Silencing.

Caption: Experimental Workflow for this compound Gene Expression Studies.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

5.1. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Further dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) at the same final concentration should always be included.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

5.2. Western Blot for H3K9me2 Levels

-

Histone Extraction:

-

Harvest cells by scraping or trypsinization and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and pellet the nuclei.

-

Extract histones from the nuclear pellet using 0.4 N H2SO4.

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

Determine the protein concentration using a Bradford or BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me2 (e.g., from Millipore or Abcam) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9me2 signal to a loading control, such as total Histone H3.

-

5.3. RNA Extraction and Gene Expression Analysis (RNA-seq)

-

RNA Extraction:

-

Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

-

-

RNA-seq Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Generate a count matrix of reads per gene using tools like featureCounts.

-

Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.

-

Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05) and a desired fold-change threshold.

-

Perform downstream analyses such as gene ontology (GO) and pathway enrichment analysis to interpret the biological significance of the differentially expressed genes.

-

Conclusion

This compound is a powerful and selective chemical probe for investigating the role of the histone methyltransferase GLP in gene expression. Its ability to specifically inhibit GLP allows for a detailed dissection of its biological functions. This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to facilitate the use of this compound in studies of epigenetic regulation. The provided visualizations of the G9a/GLP signaling pathway and a typical experimental workflow serve as valuable conceptual frameworks for designing and interpreting experiments. By leveraging the information and methodologies outlined in this technical guide, researchers can effectively employ this compound to advance our understanding of the intricate mechanisms governing gene expression and its deregulation in disease.

References

- 1. Structural basis for G9a-like protein lysine methyltransferase inhibition by BIX-01294 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Examining the effects of the histone methyltransferase inhibitor BIX-01294 on histone modifications and gene expression in both a clinical population and mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacogenomics of GLP-1 receptor agonists: a genome-wide analysis of observational data and large randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of BIX-01294 on H3K9me2 levels and the imprinted gene Snrpn in mouse embryonic fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Differentially Expressed Genes in RNA-seq Data of Arabidopsis thaliana: A Compound Distribution Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RNA-seq and miRNA-seq data from pharmacological inhibition of the G9a/GLP histone methyltransferase complex with UNC0642 - Mendeley Data [data.mendeley.com]

The Impact of MS012 on Chromatin Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein arginine methyltransferases (PRMTs) are a family of enzymes crucial for the regulation of numerous cellular processes, including signal transduction, RNA processing, and the modulation of chromatin structure. The dysregulation of PRMT activity is implicated in various diseases, most notably cancer, making them a compelling target for therapeutic intervention. MS012, a potent and selective small molecule inhibitor of Type I PRMTs, has emerged as a critical tool for elucidating the role of these enzymes in chromatin biology and as a potential lead compound in drug development. This technical guide provides an in-depth analysis of the impact of this compound on chromatin structure, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction to this compound and Protein Arginine Methylation

Protein arginine methylation is a post-translational modification that involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. This process is catalyzed by a family of nine PRMTs in mammals, which are broadly classified into three types based on the methylation state they produce.

-

Type I PRMTs (PRMT1, 2, 3, 4/CARM1, 6, and 8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1]

-

Type II PRMTs (PRMT5 and 9) produce MMA and symmetric dimethylarginine (sDMA).[1]

-

Type III PRMTs (PRMT7) are responsible for generating only MMA.[1]

This compound (also referred to as MS023) is a highly selective inhibitor of Type I PRMTs.[2] Its mechanism of action involves binding to the substrate-binding site of these enzymes, thereby preventing the methylation of their target proteins, which include histone and non-histone proteins.[2] The inhibition of Type I PRMTs by this compound leads to a significant reduction in the levels of asymmetric dimethylarginine marks on histones, consequently altering chromatin structure and gene expression.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound (MS023) have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its inhibitory activity and its effects on histone methylation.

Table 1: In Vitro Inhibitory Activity of MS023 against Type I PRMTs

| PRMT Isoform | IC50 (nM) |

| PRMT1 | 30 ± 9 |

| PRMT3 | 119 ± 14 |

| PRMT4 (CARM1) | 83 ± 10 |

| PRMT6 | 4 ± 0.5 |

| PRMT8 | 5 ± 0.1 |

| Data represents the half-maximal inhibitory concentration (IC50) of MS023 against a panel of human Type I PRMTs. MS023 shows no inhibitory activity against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs at concentrations up to 10 µM.[2] |

Table 2: Cellular Effects of MS023 on Global Arginine Methylation

| Methylation Mark | Effect of MS023 Treatment |

| Asymmetric Dimethylarginine (aDMA/Rme2a) | Significant Decrease |

| Monomethylarginine (MMA/Rme1) | Concurrent Increase |

| Symmetric Dimethylarginine (sDMA/Rme2s) | Concurrent Increase |

| MCF7 cells treated with MS023 for 48 hours showed a marked reduction in global aDMA levels, accompanied by an increase in MMA and sDMA levels, as determined by Western blot analysis.[2] |

Table 3: Cellular Inhibition of Specific Histone Marks by MS023

| Cell Line | Target Histone Mark | Effect of MS023 Treatment |

| MCF7 | H4R3me2a (PRMT1-mediated) | Dose-dependent decrease |

| HEK293 | H3R2me2a (PRMT6-mediated) | Dose-dependent decrease |

| Treatment of cells with MS023 leads to a potent and dose-dependent reduction in specific asymmetrically dimethylated histone arginine residues, confirming its on-target activity in a cellular context.[2] |

Impact on Chromatin Structure and Gene Expression

The primary mechanism through which this compound impacts chromatin structure is by inhibiting the deposition of asymmetric dimethylarginine marks on histone tails. Specifically, the methylation of histone H4 at arginine 3 (H4R3me2a) by PRMT1 and histone H3 at arginine 2 (H3R2me2a) by PRMT6 are well-characterized activating marks.[3][4] Inhibition of these modifications by this compound leads to a more condensed chromatin state, which is generally associated with transcriptional repression.

Studies have shown that PRMT1 inhibition downregulates the expression of genes involved in cell proliferation and the DNA damage response.[5] Furthermore, the interplay between histone arginine methylation and other post-translational modifications, such as histone acetylation, is a critical aspect of chromatin regulation. For instance, PRMT1-mediated H4R3me2a can facilitate H3 acetylation, another mark of active transcription.[6] By blocking H4R3me2a, this compound can indirectly lead to a reduction in histone acetylation at specific gene promoters, further contributing to a repressive chromatin environment.

Signaling Pathways Modulated by this compound

The inhibition of Type I PRMTs by this compound has been shown to impact several key signaling pathways implicated in cancer and other diseases.

-

EGFR and Wnt Signaling: In breast cancer cells, PRMT1 depletion has been shown to regulate the epidermal growth factor receptor (EGFR) and Wnt signaling pathways.[3] Treatment with Type I PRMT inhibitors, including MS023, decreases breast cancer cell proliferation by attenuating these pathways.[3]

-

STAT3 Signaling: PRMT1 can directly methylate and activate the signal transducer and activator of transcription 3 (STAT3), a key regulator of cell growth and survival.[7] Inhibition of PRMT1 has been shown to suppress the growth of glioblastoma stem cells by blocking the STAT3 signaling pathway.[7]

Caption: this compound inhibits Type I PRMTs, affecting chromatin and signaling.

Experimental Protocols

Western Blot Analysis of Histone Methylation

This protocol is used to assess the global changes in histone arginine methylation following treatment with this compound.

1. Histone Extraction:

- Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

- Harvest cells and isolate nuclei by lysing cells in a hypotonic buffer.

- Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.4 N H₂SO₄).

- Precipitate the histones with trichloroacetic acid.

- Wash the histone pellet with acetone and resuspend in an appropriate buffer.

- Quantify the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Electrotransfer:

- Denature histone samples by boiling in Laemmli buffer.

- Separate the histone proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4R3me2a, anti-pan-aDMA) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Normalize the signal to a loading control, such as total histone H3 or H4.

start [label="Cell Culture & this compound Treatment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

histone_extraction [label="Histone Extraction"];

sds_page [label="SDS-PAGE"];

transfer [label="Electrotransfer to Membrane"];

blocking [label="Blocking"];

primary_ab [label="Primary Antibody Incubation\n(e.g., anti-H4R3me2a)"];

secondary_ab [label="Secondary Antibody Incubation"];

detection [label="ECL Detection & Imaging"];

analysis [label="Data Analysis & Normalization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> histone_extraction;

histone_extraction -> sds_page;

sds_page -> transfer;

transfer -> blocking;

blocking -> primary_ab;

primary_ab -> secondary_ab;

secondary_ab -> detection;

detection -> analysis;

}

Caption: Workflow for Western blot analysis of histone methylation.

Chromatin Immunoprecipitation (ChIP)

ChIP is employed to investigate the localization of specific histone methylation marks at particular genomic loci.

1. Cross-linking and Chromatin Preparation:

- Treat cultured cells with this compound or vehicle control.

- Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

- Quench the cross-linking reaction with glycine.

- Harvest the cells, lyse them, and isolate the nuclei.

- Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

- Pre-clear the chromatin with Protein A/G agarose/magnetic beads.

- Incubate the pre-cleared chromatin with a specific antibody against the histone mark of interest (e.g., anti-H4R3me2a) overnight at 4°C with rotation. An IgG control should be run in parallel.

- Add Protein A/G beads to capture the antibody-histone-DNA complexes.

3. Washing and Elution:

- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

- Elute the chromatin complexes from the beads.

4. Reverse Cross-linking and DNA Purification:

- Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.

- Treat with RNase A and Proteinase K to remove RNA and protein.

- Purify the DNA using a spin column or phenol-chloroform extraction.

5. Analysis:

- The purified DNA can be analyzed by qPCR to quantify the enrichment of the histone mark at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

start [label="Cell Treatment & Formaldehyde Cross-linking", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

chromatin_prep [label="Chromatin Shearing (Sonication)"];

ip [label="Immunoprecipitation with Specific Antibody"];

capture [label="Capture with Protein A/G Beads"];

wash [label="Washing Steps"];

elute [label="Elution"];

reverse_crosslink [label="Reverse Cross-linking"];

purify [label="DNA Purification"];

analysis [label="Analysis (qPCR or ChIP-seq)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> chromatin_prep;

chromatin_prep -> ip;

ip -> capture;

capture -> wash;

wash -> elute;

elute -> reverse_crosslink;

reverse_crosslink -> purify;

purify -> analysis;

}

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion

This compound is a powerful and selective chemical probe for studying the role of Type I PRMTs in chromatin biology. Its ability to potently inhibit the deposition of asymmetric dimethylarginine on histones provides a valuable tool for dissecting the intricate mechanisms of epigenetic regulation. The data presented in this guide highlight the significant impact of this compound on chromatin structure and gene expression, underscoring its potential as a therapeutic agent in diseases driven by aberrant PRMT activity. The detailed experimental protocols provided herein will aid researchers in further exploring the multifaceted roles of protein arginine methylation in health and disease.

References

- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bioengineer.org [bioengineer.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for MS012 Treatment in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

MS012 is a potent and selective inhibitor of G9a-like protein (GLP) lysine methyltransferase (PKMT). GLP, along with its homolog G9a, is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting GLP, this compound can lead to a reduction in global H3K9me2 levels, resulting in the de-repression of silenced genes. This targeted epigenetic modulation makes this compound a valuable tool for studying gene regulation and a potential therapeutic agent in various diseases, including cancer.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including protocols for determining its effects on cell viability and target engagement.

Mechanism of Action

This compound selectively inhibits the catalytic activity of GLP, a histone methyltransferase. GLP forms a heterodimer with G9a, and this complex is the primary driver of H3K9 mono- and dimethylation in euchromatin. These methylation marks serve as binding sites for transcriptional repressors, such as HP1 (Heterochromatin Protein 1), leading to chromatin compaction and gene silencing. Inhibition of GLP by this compound prevents the deposition of these repressive marks, leading to a more open chromatin state and the potential for gene re-expression.

Data Presentation

The following table summarizes typical experimental parameters for G9a/GLP inhibitors, which can be used as a starting point for optimizing this compound treatment conditions. Data for the well-characterized G9a/GLP inhibitor UNC0638 is provided as a reference.

| Parameter | Value | Cell Line | Reference |

| Inhibitor | UNC0638 | MDA-MB-231 | [1] |

| Concentration Range | 80 nM - 1 µM | MDA-MB-231 | [1] |

| Treatment Duration | 24 - 96 hours | MDA-MB-231 | [1] |

| IC50 (H3K9me2 reduction) | ~100 nM (48h) | MDA-MB-231 | [1] |

| Effect on Cell Viability | Moderate toxicity at higher concentrations | MDA-MB-231 | [1] |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent cell lines with this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Prepare this compound Stock Solution:

-

Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C.

-

-

Cell Seeding:

-

Seed cells in the appropriate cell culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting).

-

Allow cells to adhere and reach the desired confluency (typically 50-70%) overnight in a 37°C, 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line and experiment.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).

-

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Following this compound treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette up and down to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone Methylation

This protocol is for detecting changes in global H3K9me2 levels following this compound treatment.

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% acrylamide for histone resolution)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me2 and anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K9me2 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in H3K9me2 levels.

-

Mandatory Visualization

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for MS012 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to MS012: A Selective GLP Inhibitor

This compound is a potent and selective small molecule inhibitor of G9a-like Protein (GLP), also known as Euchromatic histone-lysine N-methyltransferase 1 (EHMT1).[1] GLP is a protein lysine methyltransferase that, in a heterodimeric complex with the closely related protein G9a, is responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This histone modification is a key epigenetic mark associated with transcriptional repression.

The high degree of homology between GLP and G9a has made the development of selective inhibitors challenging. This compound, however, exhibits remarkable selectivity for GLP over G9a and other methyltransferases, making it a valuable chemical probe to dissect the specific biological functions of GLP.[2] The inhibition of GLP by this compound leads to a reduction in global H3K9me2 levels, which can subsequently alter gene expression. Due to the role of GLP in various cellular processes, this compound is a useful tool for research in areas such as oncology, inflammatory diseases, and neuroregenerative disorders.[1]

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Target | G9a-like Protein (GLP) / EHMT1 | [1] |

| Mechanism of Action | Selective Inhibitor | [1] |

| IC50 for GLP | 7 nM | [1] |

| Selectivity | >140-fold for GLP over G9a | [2] |

| CAS Number | 2089617-83-2 | |

| Molecular Formula | C22H35N5O2 | |

| Molecular Weight | 401.55 g/mol | |

| Solubility | DMSO: 2 mg/mL (warmed) | |

| Appearance | White to beige powder | |

| Storage | 2-8°C |

Experimental Protocols

Protocol 1: In-Cell Western Blot Analysis of H3K9 Dimethylation Following this compound Treatment

This protocol describes how to treat cultured cells with this compound and subsequently perform a Western blot to detect changes in the levels of dimethylated histone H3 at lysine 9 (H3K9me2), a direct downstream target of GLP activity.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium and supplements

-

Cultured cells of interest (e.g., MDA-MB-231, K562)[3]

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

Precast polyacrylamide gels (e.g., 4-20%)

-

SDS-PAGE running buffer

-

Protein transfer buffer

-

PVDF membrane (0.22 µm pore size is recommended for histones)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3K9me2 antibody

-

Rabbit anti-Total Histone H3 antibody (as a loading control)

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Western blot imaging system

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to create a stock solution (e.g., 10 mM). Briefly warm if necessary to ensure complete dissolution.

-

Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Treatment:

-

Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

-

-

Protein Lysate Preparation:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors directly to the plate.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Based on the protein concentrations, dilute the lysates to the same concentration with RIPA buffer.

-

Mix a calculated volume of each lysate with Laemmli sample buffer to a final 1x concentration (e.g., 15 µL of lysate + 5 µL of 4x Laemmli buffer for a total of 20 µL).

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a molecular weight marker.

-

Run the gel according to the manufacturer's recommendations.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For low molecular weight proteins like histones, a wet transfer overnight at a low voltage or for 1-2 hours at a higher voltage is often recommended.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against H3K9me2, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the H3K9me2 signal to the total histone H3 signal for each sample.

-

Compare the normalized H3K9me2 levels in this compound-treated samples to the vehicle control to determine the dose-dependent effect of the inhibitor.

-

Visualizations

Caption: Mechanism of this compound action on the GLP signaling pathway.

Caption: Experimental workflow for Western blot analysis of this compound effects.

References

Application Notes and Protocols for MS023 in Cancer Cell Line Studies

Disclaimer: Initial searches for "MS012" did not yield specific information on a compound with that designation used in cancer cell line studies. Based on the context of the user request, it is highly probable that this was a typographical error and the intended compound was MS023 , a well-characterized, potent, and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). Therefore, the following application notes and protocols are based on the published research for MS023.

Introduction to MS023

MS023 is a cell-active small molecule inhibitor that demonstrates high potency and selectivity for Type I Protein Arginine Methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMTs is implicated in various cancers, making them attractive therapeutic targets. MS023 serves as a valuable chemical probe to investigate the biological functions of these enzymes in cancer biology and to explore their therapeutic potential.

Mechanism of Action

MS023 functions as a competitive inhibitor of the protein substrate-binding site of Type I PRMTs. By occupying this site, it prevents the methylation of arginine residues on target proteins. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels within the cell.[3] The cellular consequences of MS023 treatment in cancer cell lines are multifaceted and include the impairment of RNA splicing, induction of DNA double-strand breaks, and the triggering of a viral mimicry response through the activation of interferon signaling pathways.[4][5][6]

Data Presentation

In Vitro Inhibitory Activity of MS023 against Type I PRMTs

| PRMT Isoform | IC50 (nM) |

| PRMT1 | 30 |

| PRMT3 | 119 |

| PRMT4 (CARM1) | 83 |

| PRMT6 | 4 |

| PRMT8 | 5 |

Source: Data compiled from multiple biochemical assays.[1][2]

Cellular Activity of MS023 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / EC50 (µM) |

| H82 | Small Cell Lung Cancer | Cell Viability | EC50 | 0.6 |

| H1092 | Small Cell Lung Cancer | Cell Viability | EC50 | 48.72 |

| MCF7 | Breast Cancer | Histone Methylation | IC50 | 0.009 |

| HEK293 | (Transfected with PRMT6) | Histone Methylation | IC50 | 0.056 |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Growth | - | Sensitive |

| Hs578-T | Triple-Negative Breast Cancer | Cell Growth | - | Resistant |

Source: Data from various cell-based assays.[1][4][7]

Mandatory Visualizations

Caption: Signaling pathway affected by MS023 in cancer cells.

Caption: General experimental workflow for studying MS023.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of MS023 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MS023 (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

MS023 Treatment:

-

Prepare serial dilutions of MS023 in complete medium from the stock solution. A typical concentration range to test is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest MS023 concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MS023 or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each MS023 concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the MS023 concentration to determine the IC50 value.

-

Protocol 2: Western Blot for Histone Methylation

This protocol is for detecting changes in asymmetric dimethylarginine (ADMA) and specific histone methylation marks (e.g., H4R3me2a) following MS023 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

MS023 (stock solution in DMSO)

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti-Histone H4, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of MS023 (e.g., 0.1 µM, 1 µM, 5 µM) and a vehicle control for the desired time (e.g., 48 or 72 hours).

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-